molecular formula C16H24Cl2Ir2-2 B11930859 Bis(1,5-cyclooctadiene) diiridium dichloride

Bis(1,5-cyclooctadiene) diiridium dichloride

Cat. No.: B11930859
M. Wt: 671.7 g/mol
InChI Key: SHZHQWGWORCBJK-UHFFFAOYSA-L
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Description

Bis(1,5-cyclooctadiene) diiridium dichloride is an organometallic compound with the formula [Ir(1,5-cod)Cl]₂. It is a dimeric complex where each iridium center is coordinated to a 1,5-cyclooctadiene ligand and two chloride ligands. This compound is known for its distinctive orange-red color and is used as a precursor to various iridium complexes, which are valuable in homogeneous catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene) diiridium dichloride is typically synthesized by heating hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent. During this process, iridium(III) is reduced to iridium(I), forming the desired dimeric complex .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger quantities. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(1,5-cyclooctadiene) diiridium dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, carbon monoxide, and hydrogen. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from reactions with this compound include iridium-phosphine complexes, iridium-carbonyl complexes, and various iridium-hydride species .

Scientific Research Applications

Bis(1,5-cyclooctadiene) diiridium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(1,5-cyclooctadiene) diiridium dichloride exerts its effects involves the coordination of the iridium center to various ligands, facilitating catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and enabling transformations such as hydrogenation, hydroboration, and carbonylation . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Bis(1,5-cyclooctadiene) diiridium dichloride: [Ir(1,5-cod)Cl]₂

    Bis(1,5-cyclooctadiene) dirhodium dichloride: [Rh(1,5-cod)Cl]₂

    Bis(1,5-cyclooctadiene) dipalladium dichloride: [Pd(1,5-cod)Cl]₂

Uniqueness

This compound is unique due to its high stability and reactivity, making it an excellent precursor for various catalytic applications. Its iridium center provides distinct electronic properties compared to rhodium and palladium analogs, often resulting in higher catalytic efficiency and selectivity .

Properties

IUPAC Name

cycloocta-1,5-diene;iridium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZHQWGWORCBJK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2Ir2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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